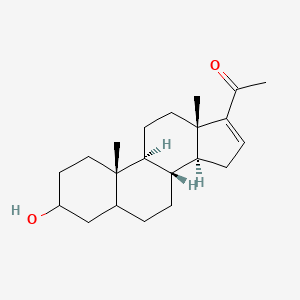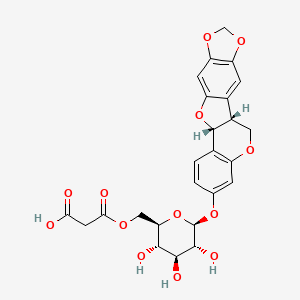
(-)-Maackiain-3-O-glucosyl-6''-O-malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Maackiain-3-O-glucosyl-6''-O-malonate is a member of pterocarpans.
Applications De Recherche Scientifique
Phytoalexin Production in Chickpea Cultures
- Weidemann et al. (1991) found that (-)-Maackiain-3-O-glucosyl-6''-O-malonate is a constitutive metabolite in chickpea cell cultures. Upon elicitation, there was an increase in medicarpin and maackiain phytoalexins, indicating the significance of these conjugates in phytoalexin production in plants (Weidemann et al., 1991).
Glycoanalysis with Maackia Amurensis Lectins
- Geisler and Jarvis (2011) emphasized the importance of understanding the binding specificities of Maackia amurensis lectins for effective glycoanalysis. These lectins are used to probe biological targets for α2-3-linked sialic acids (Geisler & Jarvis, 2011).
Metabolism in Elicited Chickpea Cell Cultures
- Mackenbrock et al. (1993) observed that in chickpea cell suspension cultures, both medicarpin and maackiain, along with their corresponding 3-0-glucoside-6'-O-malonates, accumulate upon elicitation. The ratio of aglyca to conjugates depends on the intensity of elicitor effect (Mackenbrock et al., 1993).
Isolation from Cicer Judaicum
- Stevenson and Veitch (1996) isolated isoflav-3-enes, including maackiain 3-O-glucoside and maackiain 3-O-(6'-O-malonate), from Cicer judaicum roots. These compounds were studied for their structural and chemical properties (Stevenson & Veitch, 1996).
Glycan Structure of Maackia Amurensis Lectin
- Kim et al. (2015) analyzed the N-linked glycan structure of Maackia amurensis leukoagglutinin (MAL), a sialic acid-binding lectin. The study focused on its binding abilities and potential applications in detecting human cancer cells (Kim et al., 2015).
Cytotoxic Activities of Pterocarpan Derivative
- Bedir et al. (1999) isolated a novel cycloartane-type glycoside along with known pterocarpan glycosides including maackiain from Astragalus trojanus. These compounds were evaluated for their cytotoxic activities against tumor cell lines (Bedir et al., 1999).
Metabolites and Metabolic Pathways in Rats
- Yuan et al. (2021) studied the metabolites and metabolic pathways of maackiain in rats using UPLC-Q-TOF-MS. The study provides insight into the biotransformation of maackiain, including phase I and phase II metabolic reactions (Yuan et al., 2021).
Sialic Acid-Binding Motif of Maackia Amurensis Lectins
- Yamamoto et al. (1997) investigated the sialic acid-binding motif of Maackia amurensis lectins, which are important for recognizing carbohydrate chains containing sialic acid residues. This study provides a deeper understanding of the binding specificities of these lectins (Yamamoto et al., 1997).
Propriétés
Formule moléculaire |
C25H24O13 |
|---|---|
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl]oxy]oxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c26-19(27)6-20(28)33-8-18-21(29)22(30)23(31)25(38-18)36-10-1-2-11-14(3-10)32-7-13-12-4-16-17(35-9-34-16)5-15(12)37-24(11)13/h1-5,13,18,21-25,29-31H,6-9H2,(H,26,27)/t13-,18+,21+,22-,23+,24-,25+/m0/s1 |
Clé InChI |
ZHXRWFOBROFZAC-LVYGOKBNSA-N |
SMILES isomérique |
C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)OC5=CC6=C(C=C25)OCO6 |
SMILES |
C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5=CC6=C(C=C25)OCO6 |
SMILES canonique |
C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC5=CC6=C(C=C25)OCO6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![48-(8-Aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B1260857.png)

![3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260859.png)


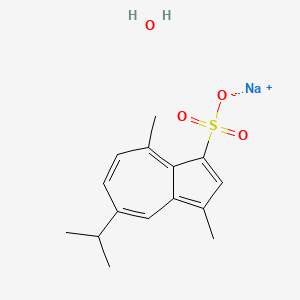
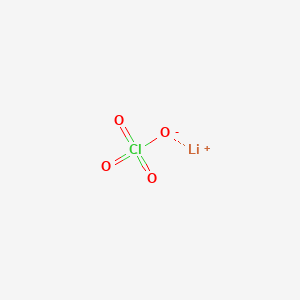
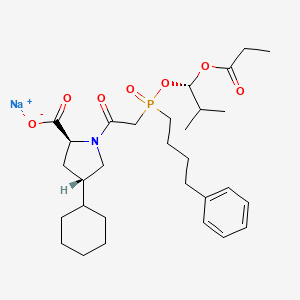
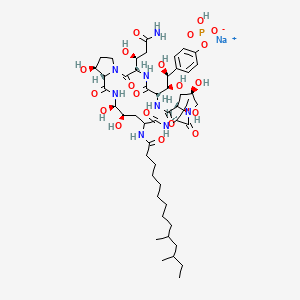
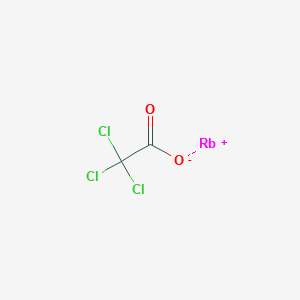

![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)
